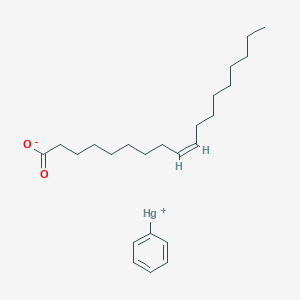

(Oleato)phenylmercury

描述

Overview of Organomercury Compounds in Chemical Science

Organomercury compounds are a class of organometallic compounds that contain a covalent bond between a carbon and a mercury atom. wikipedia.orgontosight.ai These compounds, which can exist in various forms such as methylmercury (B97897), ethylmercury, and phenylmercury (B1218190), have been utilized in diverse applications including catalysis and organic synthesis. ontosight.aicharlotte.edu The carbon-mercury bond is typically stable towards air and moisture but can be sensitive to light. slideshare.net This stability allows for their use as versatile intermediates in synthetic chemistry. wikipedia.org However, due to the high toxicity associated with mercury, the use of many organomercury compounds has been significantly curtailed under international agreements like the Minamata Convention on Mercury. ontosight.ai

Historical Context of Phenylmercury Derivatives in Academic Research

Phenylmercury compounds, characterized by a phenyl group attached to a mercury atom, have a long history in academic and industrial research. ontosight.ai Historically, they were investigated for their antimicrobial properties and found use as fungicides and bactericides in agriculture, as well as preservatives in products like paints and some pharmaceutical preparations. ontosight.aiontosight.ai Phenylmercuric acetate (B1210297), for instance, was used as a fungicide for treating cereal seeds. osti.gov The development of organomercurials was driven by the search for less phytotoxic alternatives to inorganic mercury compounds. osti.gov In the mid-20th century, research also focused on their chemical reactivity and potential as catalysts in various industrial processes, such as in the production of polyvinyl chloride (PVC). ontosight.ai

Contemporary Academic Relevance of (Oleato)phenylmercury Studies

In recent times, academic interest in this compound has shifted towards understanding its environmental fate and its interactions within biological systems. smolecule.com Research includes studies on its potential for bioaccumulation and its effects on enzymes. smolecule.comlibretexts.org Modern analytical techniques are employed to detect its presence in various environmental matrices. smolecule.com Furthermore, some contemporary research explores the use of phenylmercury compounds as precursors in catalytic processes, particularly in cross-coupling reactions catalyzed by palladium and gold. smolecule.com Studies have also investigated the photocatalytic degradation of phenylmercury salts as a potential method for remediation. researchgate.net

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(Z)-octadec-9-enoate;phenylmercury(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-4-6-5-3-1;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-5H;/q;;+1/p-1/b10-9-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGSZDIMJGOUPM-XXAVUKJNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38HgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-60-9 | |

| Record name | Phenylmercuric oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmercuric oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, [(9Z)-9-octadecenoato-.kappa.O]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (oleato)phenylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMERCURIC OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XRH3BF0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Structure, Bonding, and Electronic Properties of Organomercury Compounds

Advanced Spectroscopic Characterization Techniques for Molecular Elucidation

Spectroscopic techniques are fundamental in determining the structure of organomercury compounds like (oleato)phenylmercury, providing insights into the connectivity of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organomercury compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For a compound like this compound, ¹H NMR spectroscopy would be used to identify the signals corresponding to the protons of the phenyl group and the long alkyl chain of the oleate (B1233923) ligand. nih.gov The aromatic protons would appear in a characteristic region of the spectrum, while the various methylene (B1212753) and methine protons of the oleate chain, including the distinctive signals from the vinyl group (–CH=CH–), would provide confirmation of the fatty acid component. nih.gov

¹³C NMR spectroscopy complements this by providing data on the carbon skeleton. Relativistic and substituent effects significantly influence the ¹³C NMR chemical shifts in organomercury compounds. aip.org Density functional theory (DFT) calculations have shown that scalar relativistic effects are responsible for positive shift increments in the ¹³C shifts of mercurimethanes. aip.org Spin-orbit coupling can also contribute to the observed shifts, particularly for carbons directly bonded to mercury. aip.org In this compound, the carbonyl carbon of the oleate group and the ipso-carbon of the phenyl ring attached to mercury would show characteristic shifts indicative of their bonding environment.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of both the phenyl and oleate moieties. Key expected vibrations include:

C=O stretching: A strong absorption band for the carboxylate group (COO) of the oleate ligand.

C=C stretching: A band corresponding to the double bond in the oleate chain.

C-H stretching and bending: Bands for the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the oleate chain.

Hg-C and Hg-O vibrations: These typically appear in the far-infrared region of the spectrum and are diagnostic for the organometallic core.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenylmercury (B1218190) salts dissolved in aqueous solution undergo photochemical decomposition, a process initiated by the absorption of UV light. epa.gov The disappearance quantum yield for dissolved phenylmercuric salts is approximately 0.24, leading to the cleavage of the carbon-mercury bond. epa.gov The UV spectrum of this compound is expected to show absorptions related to the π → π* transitions of the phenyl ring. nih.gov DFT calculations on related systems show that the presence of mercury can stabilize the Lowest Unoccupied Molecular Orbital (LUMO), potentially shifting the absorption peaks compared to the free ligands. nih.gov

X-ray Crystallographic and Diffraction Studies of Organomercury Architectures

X-ray crystallography provides the most definitive information on the three-dimensional structure of molecules in the solid state, including precise bond lengths and angles. While a specific crystal structure for this compound is not publicly documented, studies on analogous organomercury compounds, such as phenylmercury(II) carboxylates and other RHgX derivatives, consistently show a characteristic linear or near-linear coordination geometry around the mercury(II) center. miljodirektoratet.nouni-muenchen.de

In these structures, the C-Hg-O angle is typically close to 180°. miljodirektoratet.no For example, in a series of phenylmercury carboxylates, the C–Hg–O angles were all found to be approximately 174°. miljodirektoratet.no This linearity arises from the involvement of the mercury 6s and 6p orbitals in forming two strong, covalent σ-bonds. The long, flexible oleate chain in this compound would likely influence the crystal packing, but the core molecular geometry around the mercury atom is expected to remain linear. Intermolecular interactions, such as weak Hg···O contacts, can sometimes lead to deviations from perfect linearity and the formation of supramolecular architectures. mdpi.com

Computational Chemistry Approaches to Mercury-Carbon Bond Characterization

Computational chemistry provides powerful theoretical tools to investigate the bonding and electronic properties of molecules, offering insights that can be difficult to obtain experimentally.

Quantum mechanical calculations are frequently employed to determine the optimized geometries of organomercury compounds, including bond lengths and angles. For a series of phenylmercury carboxylates studied using quantum chemistry, the Hg-C and Hg-O bond lengths showed little variation across the series. miljodirektoratet.no

In the case of phenylmercury acetate (B1210297) (φ-Hg-OAc), which serves as a good model for the coordination environment in this compound, the calculated Hg-C bond length is approximately 2.107 Å, and the Hg-O bond length is about 2.15 Å. miljodirektoratet.no These values are consistent with a strong covalent interaction. The strength of the mercury-ligand bonds can also be estimated through computational analysis of dissociation energies.

Table 1: Calculated Bond Parameters for Phenylmercury Acetate

| Compound | Bond | Calculated Bond Length (Å) | Calculated Bond Angle (°) | Reference |

|---|---|---|---|---|

| Phenylmercury Acetate | Hg-C | 2.107 | C-Hg-O: ~174 | miljodirektoratet.no |

| Phenylmercury Acetate | Hg-O | ~2.15 |

This data is for phenylmercury acetate, an analogue of this compound.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of organometallic compounds. researchgate.net DFT calculations provide insights into orbital interactions, charge distributions, and the nature of chemical bonds. researchgate.netekb.eg

Natural Bond Orbital (NBO) analysis performed on phenylmercury carboxylates reveals a significant positive charge on the mercury atom (approximately +1.1), with negative charges on the coordinating oxygen and carbon atoms. miljodirektoratet.no This charge distribution highlights the polar covalent nature of the Hg-C and Hg-O bonds.

DFT studies are also used to analyze the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.comugm.ac.id The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of a molecule. researchgate.neteurjchem.com For organomercury compounds, the LUMO can be stabilized by the interaction of an unoccupied 6p orbital on mercury with orbitals on the adjacent atoms, influencing the compound's electronic properties and UV-Vis absorption spectra. nih.gov

Compound Names

Computational Insights into Coordination Geometries and Stereochemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for elucidating the nuanced structural and electronic characteristics of organomercury compounds. acs.orgresearchgate.net These theoretical approaches provide a molecular-level understanding that complements experimental data, offering detailed insights into coordination environments, bonding nature, and stereochemical preferences. For compounds like this compound, which belong to the class of phenylmercury carboxylates, computational studies on analogs provide a robust framework for understanding their behavior. miljodirektoratet.no

Research employing quantum chemical calculations has been conducted on a series of phenylmercury(II) carboxylates, which serve as excellent models for this compound. miljodirektoratet.no These studies often utilize sophisticated suites of programs like Gaussian, employing hybrid functionals such as MPW3LYP in conjunction with appropriate basis sets for the constituent atoms (e.g., 6-311++G(d,p) for H, C, O and Stuttgart 1997 effective core potential for Hg). miljodirektoratet.no Such computational models have proven reliable for predicting the thermochemistry and structural parameters of various organomercury compounds. miljodirektoratet.no

Natural Bond Orbital (NBO) analysis is a powerful computational method used to dissect the electronic structure and understand the nature of bonding within these molecules. miljodirektoratet.noresearchgate.net By analyzing the NBO charges, researchers can quantify the electron distribution across the atoms and the degree of covalent versus ionic character in the bonds. For instance, calculations on various phenylmercury carboxylates reveal specific charge distributions that are consistent across different alkyl chain lengths of the carboxylate ligand. miljodirektoratet.no

The stereochemistry of this compound is defined by the (Z)-configuration of the carbon-carbon double bond within the oleate's aliphatic chain. nih.govnih.gov Computational models can be used to analyze the conformational preferences of this long alkyl chain and how its spatial arrangement might influence intermolecular packing in the solid state.

The table below presents representative data from NBO analysis performed on a series of phenylmercury carboxylates, which provides insight into the electronic environment expected in this compound. miljodirektoratet.no

Table 1: Calculated NBO Charges for Phenylmercury Carboxylates

This table displays data from quantum chemistry calculations on various phenylmercury carboxylates, which act as analogs for this compound. The calculations were performed using the MPW3LYP functional with the GST97 basis set. miljodirektoratet.no

| Compound | Hg | C (ipso) | O (–C) | O (=C) |

| Phenylmercury Acetate | 1.107 | -0.415 | -0.793 | -0.679 |

| Phenylmercury Propionate | 1.104 | -0.415 | -0.793 | -0.682 |

| Phenylmercury Octanoate | 1.106 | -0.416 | -0.794 | -0.681 |

| Phenylmercury Neodecanoate | 1.105 | -0.415 | -0.792 | -0.682 |

Data sourced from a theoretical study on phenylmercury carboxylates. miljodirektoratet.no

Environmental Biogeochemical Cycling and Abiotic Fate of Organomercury Species

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

The persistence and transformation of organomercury compounds in the environment are largely dictated by abiotic degradation processes. These pathways are crucial in determining the ultimate fate and potential toxicity of these substances.

Photolytic Demercuration of Phenylmercury (B1218190) Derivatives

Photodegradation, or photolysis, stands out as a primary abiotic mechanism for the breakdown of phenylmercury compounds in aquatic environments. mdpi.com The process involves the cleavage of the carbon-mercury bond upon irradiation, leading to the formation of free radicals and inorganic mercury. epa.gov

Research has shown that phenylmercury compounds, along with sulfur-bonded methylmercury (B97897), undergo rapid photolytic decay, especially in surface waters where exposure to light, particularly UV radiation, is highest. mdpi.com The efficiency of this degradation is dependent on the intensity and wavelength of the light, with short-wave UV-B light (280–320 nm) being significantly more effective than long-wave UV-A light and visible light. mdpi.com

A study on the sunlight photolysis of phenylmercury compounds revealed that diphenylmercury (B1670734) in an aqueous solution absorbs sunlight and photolyzes with a disappearance quantum yield of 0.27. epa.gov This process results in the cleavage of the carbon-mercury bond, producing elemental mercury and phenyl radicals. epa.gov The minimum photochemical half-life for this reaction was determined to be 8.5 hours. epa.gov Similarly, dissolved phenylmercuric salts undergo photochemical decomposition with a pH-independent disappearance quantum yield of 0.24, leading to the formation of mercurous salts and phenyl radicals. epa.gov

Heterogeneous photocatalysis, often employing a catalyst like titanium dioxide (TiO₂), has also been investigated for the degradation of phenylmercury salts. researchgate.net Studies have shown that UV/TiO₂ photocatalysis of phenylmercury acetate (B1210297) (PMA) and phenylmercury chloride (PMC) in aqueous solutions leads to the removal of Hg(II) from the solution and the deposition of metallic mercury (from PMA) or a mixture of Hg(0) and Hg₂(Cl)₂ (from PMC) on the catalyst. researchgate.net This process also achieves partial mineralization of the organic part of the compounds. researchgate.net

Demercuration Reactions and Inorganic Mercury Formation

Demercuration, the process of removing mercury from an organic compound, is a key step in the environmental fate of (Oleato)phenylmercury. This can occur through various chemical reactions, ultimately leading to the formation of more stable inorganic mercury species.

While specific data on the demercuration of phenylmercuric salts were noted as lacking in one review, the general process for organomercurials involves the breaking of the carbon-mercury bond. epa.gov In the context of oxymercuration-demercuration reactions used in organic synthesis, the demercuration step is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄), which breaks the C-Hg bond and replaces it with a C-H bond. masterorganicchemistry.com Although this is a synthetic application, it demonstrates a chemical pathway for demercuration.

In environmental settings, the thermal decomposition of phenylmercuric acetate has been shown to yield metallic mercury, along with benzene (B151609) and acetic acid. oup.com The reaction of diphenylmercury with mercuric salts also produces products similar to the thermal decomposition of the corresponding phenylmercuric salt. oup.com

The ultimate fate of the mercury released during demercuration is often the formation of inorganic mercury species. The organometallic complexes of mercury are thermodynamically unstable relative to inorganic forms in aquatic environments. researchgate.net The transformation rate can be slow, but it is an inevitable process. researchgate.net The specific inorganic species formed depends on the prevailing environmental conditions. For instance, in the presence of chloride ions, mercuric chloride (HgCl₂) can be formed. nih.gov Under reducing conditions where sulfate (B86663) is converted to sulfide (B99878), mercury can precipitate as mercuric sulfide (HgS), a highly insoluble compound. researchgate.netepa.gov

Interconversion Dynamics of Organomercury Forms in Natural Systems

The environmental behavior of mercury is characterized by a dynamic interplay between its various organic and inorganic forms. researchgate.netscispace.com While this article focuses on abiotic processes, it is important to acknowledge that microorganisms in natural and polluted environments can facilitate the interconversion between mineral and the generally more toxic organic forms of mercury. researchgate.netscispace.com

From a chemical standpoint, organomercury compounds are considered thermodynamically unstable in aquatic environments compared to their inorganic counterparts. researchgate.net However, the kinetic barrier to these transformations can be significant, allowing organomercury species to persist. researchgate.net

The interconversion between different organomercury compounds can also occur. For example, the reaction of diphenylmercury with mercuric salts can lead to the formation of phenylmercuric salts. oup.com

The formation of different mercury species is heavily influenced by the chemical matrix of the environment. In aquatic systems, mercury compounds can be interconverted depending on the physical, chemical, and biological conditions. epa.gov For example, inorganic mercury can be transformed into highly toxic methylated forms. epa.gov Conversely, demethylation processes, such as photodemethylation, can convert methylmercury back to inorganic mercury. mdpi.com While the focus here is on phenylmercury, the principles of interconversion are applicable across different organomercury species.

Role of Environmental Factors in Abiotic Transformations

A variety of environmental factors play a crucial role in influencing the rate and pathway of abiotic transformations of organomercury compounds like this compound.

pH: The acidity or alkalinity of the environment can significantly impact degradation processes. For instance, in the photocatalytic degradation of phenylmercury acetate (PMA) using TiO₂, the reaction was found to be faster at a high pH of 11, leading to the formation of a mixture of Hg and HgO. researchgate.net The photocatalytic degradation of phenylmercury using TiO₂ showed a greater influence of pH on the degradation rate. researchgate.net

Presence of Other Chemicals: The presence of other ions and molecules in the environment can affect the stability and transformation of organomercury compounds. For example, the presence of chloride ions can lead to the formation of phenylmercury chloride. researchgate.net In photocatalysis, the presence or absence of oxygen can influence the reaction, with Hg(II) removal and mineralization being enhanced in the absence of oxygen during the UV/TiO₂ treatment of phenylmercury salts. researchgate.net

Light: As discussed in section 5.1.1, light, particularly UV radiation, is a major driver of the photolytic degradation of phenylmercury compounds. mdpi.comepa.gov The intensity and spectral quality of sunlight will, therefore, be a key determinant of the persistence of these compounds in surface waters.

Redox Potential (Eh): The redox state of a system is a major physicochemical parameter that affects the speciation and transformation of mercury. researchgate.net Mineralization of organomercury to inorganic forms can occur over a broad range of Eh-pH conditions. researchgate.net In reducing environments, the formation of highly insoluble mercuric sulfide (HgS) can act as a sink for mercury. researchgate.netepa.gov

The following table summarizes the influence of various environmental factors on the abiotic transformations of phenylmercury compounds:

| Environmental Factor | Influence on Abiotic Transformation | Research Findings |

| Light (UV Radiation) | Promotes photolytic demercuration, breaking the C-Hg bond. | Sunlight photolysis of diphenylmercury has a half-life of 8.5 hours. epa.gov UV-B is more effective than UV-A. mdpi.com |

| pH | Affects the rate of photocatalytic degradation. | Faster degradation of phenylmercury acetate at pH 11 with TiO₂. researchgate.net |

| Oxygen | Influences the efficiency of photocatalytic degradation. | Hg(II) removal and mineralization are enhanced in the absence of oxygen during UV/TiO₂ treatment. researchgate.net |

| Chloride Ions | Can lead to the formation of different phenylmercury salts. | Starting with phenylmercury chloride in photocatalysis leads to a mixture of Hg(0) and Hg₂(Cl)₂. researchgate.net |

| Redox Potential (Eh) | Determines the speciation of inorganic mercury formed. | Reducing conditions can lead to the precipitation of mercuric sulfide (HgS). researchgate.netepa.gov |

Advanced Analytical Methodologies for Speciation and Quantification of Organomercury Compounds

Sample Collection and Preservation Strategies for Environmental Matrices in Speciation Analysis

The accurate speciation and quantification of organomercury compounds in environmental matrices are critically dependent on the initial steps of sample collection and preservation. Without rigorous protocols, significant errors can be introduced due to contamination, analyte loss, or species transformation. vliz.beresearchgate.net The choice of strategy is dictated by the specific organomercury species of interest, the nature of the sample matrix (e.g., water, sediment, biota), and the anticipated concentration levels. researchgate.net

A primary concern during sample collection is the prevention of contamination. All sampling equipment and storage containers must undergo stringent cleaning procedures. vliz.be Materials such as borosilicate glass (Pyrex) and fluorinated polymers like Teflon (PTFE or FEP) are preferred for their inertness. vliz.bevliz.be Polyethylene (B3416737) containers, while common for some types of sampling, are generally not recommended for mercury speciation analysis due to the potential for analyte degradation and adsorption to the container walls. researchgate.net

For water samples, preservation techniques are crucial to maintain the integrity of the mercury species. The most volatile forms, such as elemental mercury (Hg⁰) and dimethylmercury, should be addressed immediately upon collection, typically by purging with an inert gas and trapping the volatile species on adsorbents like gold or Carbotrap. vliz.be For non-volatile species like methylmercury (B97897), filtered samples can be preserved by acidification, commonly with hydrochloric acid (HCl), or by freezing. vliz.be However, repeated freezing and thawing cycles should be avoided as they can lead to the decomposition of methylmercury. researchgate.net

A novel approach for aqueous samples involves the use of solid-phase extraction (SPE) cartridges at the point of collection. This technique not only pre-concentrates the analytes but also serves as a preservation method. A recent study demonstrated that a new SPE method can effectively collect and preserve mercury species for up to four weeks, even without refrigeration, offering a robust solution for fieldwork in remote locations. nih.gov

For solid matrices such as sediment and biological tissues, samples are typically stored at low temperatures (frozen) to minimize microbial activity and prevent species transformation. researchgate.net Lyophilization (freeze-drying) can also be employed for long-term storage of biological tissues. researchgate.net

Table 1: Recommended Materials and Preservation Techniques for Mercury Speciation Analysis

| Sample Matrix | Recommended Container Material | Preservation Technique | Key Considerations |

| Water | Borosilicate Glass (Pyrex), Teflon (PTFE, FEP) | Acidification (e.g., with HCl), Freezing, or SPE | Immediate purging for volatile species; avoid repeated freeze-thaw cycles. vliz.bevliz.benih.gov |

| Sediment | Glass, Teflon | Freezing | Homogenize before freezing if subsampling is required. researchgate.net |

| Biota | Glass, Teflon | Freezing, Lyophilization | Avoid repeated freeze-thaw cycles to prevent methylmercury decomposition. researchgate.net |

| Air | Specialized sorbent tubes (e.g., Carbotrap, Tenax) | N/A (analysis is typically performed from the sorbent) | Different sorbents are used for different mercury species. vliz.beresearchgate.net |

Extraction and Pre-concentration Techniques for Organomercury Species from Complex Matrices

The extraction of organomercury compounds from complex environmental matrices is a critical step that aims for high recovery of the target analytes while preventing their transformation. vliz.be The choice of extraction method depends heavily on the sample type (e.g., water, soil, biological tissue) and the specific organomercury species being analyzed. ipb.pt

For solid samples like sediments and biological tissues, several extraction techniques are commonly employed:

Acid Leaching: This method uses acidic solutions, often in combination with a complexing agent, to release organomercury compounds from the sample matrix. ipb.pt Microwave-assisted acid extraction has been shown to be an efficient improvement over traditional methods. vliz.be

Alkaline Digestion: The use of alkaline solutions, such as potassium hydroxide (B78521) in methanol (B129727) or tetramethylammonium (B1211777) hydroxide (TMAH), is effective for releasing methylmercury from biological samples while preserving the mercury-carbon bond. vliz.be

Solvent Extraction: Organic solvents or mixtures thereof are used to extract low-ionic organomercury compounds. For more ionic species, a complexing agent is typically added. ipb.pt

Water samples often require a pre-concentration step due to the typically low concentrations of organomercury species. Common techniques include:

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME): These techniques use a solid sorbent to adsorb the analytes from the water sample, which are then eluted with a small volume of solvent. ipb.pttandfonline.com SPME is a solvent-free alternative that uses a coated fiber to extract the analytes. tandfonline.com

Liquid-Phase Microextraction (LPME): This is a miniaturized version of liquid-liquid extraction that uses a micro-drop of an organic solvent to extract the analytes. mdpi.com A novel technique, cold vapor ionic liquid-assisted headspace single-drop microextraction (CV-ILAHS-SDME), has been developed for the determination of mercury species at trace levels in complex matrices like seawater and fish tissues. rsc.org

Purge and Trap: This is a highly effective technique for volatile organomercury compounds. The analytes are purged from the sample with an inert gas and trapped on a sorbent material before being thermally desorbed for analysis. tandfonline.com

Table 2: Overview of Extraction and Pre-concentration Techniques for Organomercury Compounds

| Technique | Principle | Typical Matrix | Advantages |

| Microwave-Assisted Extraction | Use of microwave energy to accelerate solvent extraction | Sediment, Biota | Reduced extraction time and solvent consumption. vliz.be |

| Alkaline Digestion | Digestion of the matrix with a strong base (e.g., TMAH) | Biological Tissues | Efficient for methylmercury extraction while minimizing degradation. vliz.be |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber | Water | Solvent-free, simple, and can be automated. tandfonline.com |

| Liquid-Phase Microextraction (LPME) | Extraction of analytes into a micro-drop of solvent | Water | Low solvent consumption, high enrichment factor. mdpi.com |

| Purge and Trap | Purging of volatile analytes with gas and trapping on a sorbent | Water | Highly effective for volatile species, easily coupled with GC. tandfonline.com |

Chromatographic Separation Techniques for Mercury Speciation

Chromatographic techniques are essential for separating different organomercury species from each other and from potential interferences in the sample extract before detection. shimadzu.comresearchgate.netresearchgate.net The most commonly used methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). tandfonline.comresearchgate.net

Gas Chromatography (GC) Applications in Organomercury Analysis

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. nih.gov For the analysis of organomercury compounds, which are often ionic and non-volatile, a derivatization step is required to convert them into volatile species. nih.govnih.gov Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt₄) or phenylation with sodium tetraphenylborate (B1193919) (NaBPh₄). nih.govresearchgate.net

The derivatized organomercury compounds are then separated on a capillary GC column. The choice of column and temperature programming is optimized to achieve good resolution between the different species. frontiersin.org GC is often coupled with highly sensitive and selective detectors like atomic fluorescence spectrometry (AFS) or inductively coupled plasma mass spectrometry (ICP-MS). researchgate.net The purge and trap technique is an effective pre-concentration method that can be easily coupled with GC systems. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Methodologies for Speciation

High-Performance Liquid Chromatography offers several advantages for mercury speciation, including the ability to analyze non-volatile and thermally labile compounds without a derivatization step. shimadzu.comresearchgate.net This simplifies sample preparation and reduces the risk of analyte transformation. shimadzu.com

Reversed-phase HPLC is the most common mode used for organomercury speciation. spectroscopyonline.com The separation is achieved based on the partitioning of the analytes between a polar mobile phase and a nonpolar stationary phase (e.g., C18). spectroscopyonline.com The mobile phase often contains a complexing agent, such as L-cysteine or 2-mercaptoethanol (B42355), to improve the separation and stability of the mercury species. researchgate.netspectroscopyonline.com

HPLC can be coupled with various detectors, including ICP-MS and vapor generation atomic fluorescence spectrometry (VGAFS), to achieve the low detection limits required for environmental analysis. spectroscopyonline.comanalytik-jena.comrsc.org

Table 3: Comparison of GC and HPLC for Organomercury Speciation

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in the gas phase | Separation of compounds in the liquid phase |

| Derivatization | Required for non-volatile organomercury species | Generally not required |

| Typical Analytes | Volatile organomercury derivatives (e.g., ethylated or phenylated) | Ionic and non-volatile organomercury species |

| Advantages | High separation efficiency | Simplified sample preparation, suitable for thermally labile compounds. shimadzu.comresearchgate.net |

| Common Detectors | AFS, ICP-MS | ICP-MS, AFS |

Advanced Detection Systems Coupled with Separation Techniques

The coupling of chromatographic separation techniques with highly sensitive and element-specific detectors is crucial for the reliable quantification of organomercury compounds at trace and ultra-trace levels in environmental samples. nih.govrsc.org

The most popular detection systems for mercury speciation include atomic fluorescence spectrometry (AFS) and atomic absorption spectrometry (AAS), often used in their cold vapor (CV) configurations. nih.govnih.gov Inductively coupled plasma mass spectrometry (ICP-MS) is another powerful detector that offers excellent sensitivity and isotopic analysis capabilities. spectroscopyonline.comrsc.org

Atomic Fluorescence Spectrometry (AFS) and Atomic Absorption Spectrometry (AAS)

Both AFS and AAS are based on the interaction of electromagnetic radiation with free mercury atoms. In AAS, the absorption of light by ground-state mercury atoms is measured, while in AFS, the fluorescence emitted by excited mercury atoms is detected. nih.gov AFS is generally more sensitive than AAS for mercury determination. nih.gov

For the analysis of organomercury compounds separated by chromatography, the column effluent is directed to a system where the organomercury species are converted to elemental mercury vapor (Hg⁰). This is often achieved through pyrolysis (in GC) or chemical reduction (in HPLC). frontiersin.orgrsc.orgfiu.edu The resulting mercury vapor is then transported to the detector.

GC-AFS/AAS: In GC-based systems, the separated organomercury derivatives are passed through a high-temperature furnace (pyrolyzer) to break them down into elemental mercury before detection by AFS or AAS. frontiersin.orgrsc.org This coupling provides high selectivity and sensitivity for the determination of various organomercury compounds. researchgate.netconicet.gov.ar

HPLC-AFS/AAS: When coupled with HPLC, the eluent from the column is mixed with a reducing agent (e.g., stannous chloride or sodium borohydride) to convert the separated mercury species into volatile Hg⁰. analytik-jena.comfiu.edu This is often referred to as vapor generation (VG) or cold vapor (CV) generation. The Hg⁰ is then swept into the AFS or AAS detector. analytik-jena.comfiu.edu

Table 4: Performance Characteristics of AFS and AAS Detectors in Mercury Speciation

| Technique | Principle | Detection Limit | Advantages |

| GC-AFS | Detection of fluorescence from Hg atoms after pyrolysis of GC effluent | Sub-picogram levels (e.g., 0.02-0.04 pg as Hg) researchgate.net | Excellent sensitivity and selectivity. researchgate.netnih.gov |

| GC-AAS | Detection of light absorption by Hg atoms after pyrolysis of GC effluent | Nanogram to picogram levels (e.g., 0.2-0.5 ng) frontiersin.org | Robust and widely available. |

| HPLC-VGAFS | Detection of fluorescence from Hg atoms after chemical reduction of HPLC eluent | Low ng/L | Good sensitivity, suitable for non-volatile species. analytik-jena.com |

| HPLC-CVAAS | Detection of light absorption by Hg atoms after chemical reduction of HPLC eluent | ng/L range (e.g., 0.8 ng/L) fiu.edu | Reliable and cost-effective. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Speciation Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for elemental analysis, offering exceptionally low detection limits, often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range. analis.com.my Its high sensitivity and ability to perform rapid, multi-element scanning make it ideal for trace element analysis. analis.com.my For the speciation of organomercury compounds, which is crucial because toxicity and environmental behavior are species-specific, ICP-MS is typically coupled with a separation technique, a configuration known as a "hyphenated technique." analis.com.my

The most common and effective hyphenated systems for mercury speciation involve High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with an ICP-MS detector. analis.com.my The chromatographic component separates the different mercury species (e.g., inorganic mercury (Hg²⁺), methylmercury, ethylmercury, and phenylmercury) based on their physicochemical properties before they are introduced into the ICP-MS. agriculturejournals.czresearchgate.net The argon plasma of the ICP-MS then decomposes and ionizes the element in each separated compound, irrespective of its original chemical structure, allowing for element-specific quantification. analis.com.my

Reversed-phase HPLC is a frequently used method for separation. agriculturejournals.cz For instance, one method successfully separated mercury species within six minutes on a C18 reversed-phase column using a mobile phase containing 0.1% (w/v) L-cysteine. analis.com.my Thiol compounds like L-cysteine or 2-mercaptoethanol are often added to the mobile phase or extraction solutions. agriculturejournals.cz These agents form stable thiolates or chelates with mercury species, enhancing their solubility and modifying their chromatographic behavior for better separation. agriculturejournals.cz

Recent advancements have focused on simplifying the separation process for faster analysis. One such method employs frontal chromatography by placing a small, low-pressure column packed with a strong anion exchange resin directly before the ICP-MS nebulizer. This setup selectively retains inorganic mercury (as negatively charged chloride species) while allowing organomercury compounds like methylmercury to pass through unretained for detection, enabling a selective determination in as little as 100 seconds. nih.gov Such methods have achieved detection limits for methylmercury as low as 1.6 µg/kg in biological tissues. nih.gov

Table 1: HPLC-ICP-MS Conditions for Mercury Speciation Analysis

| Parameter | Condition | Source |

|---|---|---|

| Separation Technique | Reversed-Phase High-Performance Liquid Chromatography (HPLC) | analis.com.my |

| Column | AQ C18 (4.6mm i.d. x 150mm, 5µm) | analis.com.my |

| Mobile Phase | 0.1% (w/v) L-cysteine | analis.com.my |

| Detection Limits | 1.5 µg/L (Methylmercury), 1.0 ng/L (Inorganic Mercury) | analis.com.my |

| Recovery Rates | 101-104% (Methylmercury), 96-104% (Inorganic Mercury) | analis.com.my |

Mass Spectrometry for Structural Characterization and Speciation

Mass spectrometry (MS) is an indispensable tool for elucidating the structure of organic compounds. Techniques like electrospray ionization (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), provide detailed structural information by fragmenting molecules and analyzing the resulting patterns. nih.govnih.gov For a compound like (Oleato)phenylmercury, this is critical for confirming the identity of both the phenylmercury (B1218190) moiety and the oleic acid structure, including the position of double bonds.

Low-energy collision-induced dissociation (CID) experiments can reveal the specific structure of fatty acids. nih.gov For example, when fatty acids are complexed with copper ions, CID can induce C-C bond cleavages that produce diagnostic ion series, allowing for the localization of double bonds. nih.gov This approach can even distinguish between cis and trans isomers based on characteristic product ions. nih.gov Similar principles apply to the structural analysis of complex phenolic compounds derived from olives, such as oleuropein (B1677263) and oleocanthal, where HPLC-ESI-MS/MS is used to identify characteristic fragments. nih.govresearchgate.net This demonstrates the capability of MS to provide unambiguous structural confirmation of large, multifaceted organic molecules.

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) in Bioconjugate Research

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) is a powerful and accurate technique for analyzing complex biomolecules and their conjugates. acs.org It has proven particularly valuable in the characterization of organomercury bioconjugates, where an organomercury compound (a hapten) is covalently bonded to a protein or peptide. acs.orgnih.gov This analysis is crucial for validating conjugation protocols and identifying the specific sites of hapten attachment. acs.org

In a typical workflow, an organomercury-protein conjugate is digested using an enzyme like trypsin, which cleaves the protein into smaller peptide fragments. acs.orgnih.gov These fragments are then analyzed by MALDI-MS. The high mass accuracy of MALDI-MS allows researchers to compare the measured masses of the resulting peptides against the calculated masses of potential modified and unmodified fragments. acs.org An increase in mass corresponding to the mass of the organomercury hapten confirms its presence and identifies the specific amino acid residue (e.g., lysine) to which it is attached. acs.org

One study successfully used MALDI-MS to identify five distinct hapten attachment sites on tryptic fragments of a bovine serum albumin (BSA)-organomercury bioconjugate within a mass range of 1000–2200 m/z. acs.org This level of specific identification validates the success of forming a stable organometallic bond in a protein complex. acs.org

Table 2: MALDI-MS Analysis of Tryptic Fragments of an Organomercury-BSA Conjugate

| Observed m/z [MH - HCl]⁺ | Calculated Monoisotopic Mass | Peptide Sequence | Attachment Site | Source |

|---|---|---|---|---|

| 1341.6 | 1341.6 | KQTALVELLK | Lysine | acs.org |

| 1476.7 | 1476.7 | LVNEVTEFAK | Lysine | acs.org |

| 1608.8 | 1608.8 | YLYEIAR | Tyrosine | acs.org |

| 1911.9 | 1911.9 | SLGKVGTR | Lysine | acs.org |

Note: The table presents a selection of identified peptide fragments where an organomercury hapten was attached. The observed mass reflects the peptide plus the hapten, minus a loss of HCl.

Isotope Ratio Analysis for Tracing Organomercury Fate and Sources

Stable isotope ratio analysis has emerged as a powerful tool for tracing the sources and biogeochemical pathways of mercury in the environment. umich.eduacs.org Mercury has seven stable isotopes, and variations in their relative abundances, caused by physical and chemical processes, can serve as a fingerprint for different emission sources. acs.org The primary analytical technique for these measurements is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). acs.org

Two key types of isotopic fractionation are measured:

Mass-Dependent Fractionation (MDF) : This process sorts isotopes based on their mass differences. It is reported using the delta notation (δ²⁰²Hg) in per mil (‰) relative to a standard. acs.org

Mass-Independent Fractionation (MIF) : This anomalous fractionation process affects odd-mass-number isotopes (¹⁹⁹Hg and ²⁰¹Hg) differently than predicted by their mass alone. It is often driven by photochemical reactions in the atmosphere and is reported using the capital delta notation (Δ¹⁹⁹Hg). umich.eduacs.org

By measuring both δ²⁰²Hg and Δ¹⁹⁹Hg, scientists can distinguish between major mercury sources. acs.org For example, industrial mercury sources often have δ²⁰²Hg values near zero and insignificant MIF (Δ¹⁹⁹Hg ≈ 0). acs.org In contrast, mercury from atmospheric precipitation that has undergone photochemical processing typically exhibits positive MIF values. acs.org Mercury found in terrestrial soils, resulting from atmospheric deposition and subsequent evasion, tends to have negative MIF signatures. acs.org This technique allows researchers to build mixing models to determine the proportional contribution of different sources, such as industrial pollution, atmospheric deposition, or soil erosion, to the total mercury load in a specific environment like a sediment core. acs.orgnih.gov

Table 3: Typical Mercury Stable Isotope Signatures for Different Environmental Sources

| Mercury Source | δ²⁰²Hg (‰) | Δ¹⁹⁹Hg (‰) | Source |

|---|---|---|---|

| Industrial Sources | -1.0 to 0.0 | ~ 0 | acs.org |

| Watershed Soils | Variable | < 0 | acs.org |

| Atmospheric Precipitation | -0.48 ± 0.24 | 0.42 ± 0.24 | acs.org |

| Coal Combustion (China) | ~ -0.70 | ~ -0.05 | acs.org |

Applications of Organomercury Compounds in Contemporary Chemical Research

Organomercury Compounds as Catalysts in Organic Synthesis

Phenylmercury (B1218190) compounds have been identified as effective catalysts, particularly in the synthesis of polymers. (Oleato)phenylmercury, along with other derivatives like phenylmercuric acetate (B1210297), serves as a catalyst in the production of polyurethanes. google.comgoogle.com In these reactions, the organomercury compound facilitates the polymerization of polyisocyanates and polyols. google.com

Research has shown that phenylmercury compounds can accelerate polyurethane formation at low concentrations. For instance, phenylmercury 2-ethylhexyl maleate (B1232345) has been noted as an especially fast catalyst for this process. google.com The catalytic activity is a key industrial application of these compounds. who.intenfo.hu Phenylmercuric acetate is also used as a catalyst in other organic polymerization reactions. who.int

Table 1: Phenylmercury Compounds in Polyurethane Catalysis

| Phenylmercury Compound | Application | Typical Concentration | Reference |

|---|---|---|---|

| This compound | Catalyst for polyurethane formation | Not specified in sources | google.com |

| Phenylmercuric acetate | Catalyst for polyurethane formation | Not specified in sources | industrialchemicals.gov.au |

| Phenylmercury 2-ethylhexyl maleate | Fast catalyst for polyurethane preparation | 0.01% to 1.0% by weight | google.com |

Utility as Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The unique reactivity of the carbon-mercury bond makes organomercury compounds versatile reagents for forming new chemical bonds. They are particularly useful in reactions where other organometallic reagents might be too reactive or lack the required stability.

Organomercurials, including phenylmercury derivatives, are valuable intermediates in palladium-catalyzed cross-coupling reactions for creating carbon-carbon bonds. wikipedia.orgwikiwand.com The transmetalation step, where the organic group is transferred from mercury to a palladium complex, often proceeds smoothly. nih.gov These reactions can be used to form symmetrical 1,3-dienes and biaryls through the dimerization of vinyl- and arylmercurials catalyzed by rhodium complexes. acs.org Furthermore, cross-coupling reactions between organomercury and organocopper reagents have been developed as a method for C-C bond formation. acs.orgacs.org

Beyond C-C bonds, these reagents facilitate the formation of carbon-heteroatom bonds. The ability to form bonds with atoms like sulfur is a key application. For example, supported copper-nickel catalysts have been shown to be effective in C–S coupling reactions, an area where organosulfur compounds can often deactivate metal catalysts. researchgate.net The oxymercuration reaction, a well-established method, allows for the introduction of oxygen-containing functional groups to alkenes, forming C-O bonds. acs.org

Table 2: Selected Applications in Bond Formation

| Reagent Type | Reaction | Catalyst/Co-reagent | Bond Formed | Product Class | Reference |

|---|---|---|---|---|---|

| Arylmercurial | Dimerization | Rhodium Complex | C-C | Biaryl | acs.org |

| Organomercurial | Cross-Coupling | Organocopper Reagent | C-C | Various | acs.org |

| Organomercurial | Cross-Coupling | Palladium Complex | C-C | Various | wikipedia.orgwikiwand.com |

Bioconjugation Chemistry and Nucleic Acid Modification Research

The unique affinity of mercury for certain atoms, particularly sulfur, and its properties as a heavy element have led to specialized applications in biochemistry and structural biology. wikiwand.comnih.gov

Organomercury compounds have been used to create haptens—small molecules that elicit an immune response when attached to a larger carrier molecule like a protein. These organomercury bioconjugates are instrumental in developing antibodies specific for mercury, which can be used in immunoassays. acs.orgnih.govtandfonline.com

A common strategy for synthesizing a stable organomercury hapten involves an intramolecular oxymercuration reaction. acs.orgnih.gov For example, a synthesis starting from allylamine (B125299) can produce a cyclic organomercury hapten in a few steps. acs.orgnih.gov This hapten, containing a stable carbon-mercury bond, can then be covalently linked to a carrier protein, such as bovine serum albumin (BSA), to create an immunogen for antibody development. wikipedia.orgacs.org The resulting bioconjugates can be characterized using techniques like matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS). acs.orgnih.gov

Table 3: Exemplary Synthesis of an Organomercury Hapten

| Step | Starting Material | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Allylamine | tert-Butyl carbamate (B1207046) (t-Boc) | t-Boc-allylamine | Protection of the amine group | acs.org |

| 2 | t-Boc-allylamine | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide intermediate | Epoxidation of the double bond | acs.org |

| 3 | Epoxide intermediate | Lithium aluminum hydride (LiAlH₄) | Hydroxy alkene intermediate | Ring opening to form alcohol | acs.org |

| 4 | Hydroxy alkene intermediate | Mercuric acetate, then NaCl | Cyclic mercuric chloride | Intramolecular oxymercuration | acs.org |

In the field of structural biology, determining the three-dimensional structure of biomacromolecules like DNA and RNA is crucial. X-ray crystallography is a primary method for this, but it requires solving the "phase problem." One powerful technique to do this is multi-wavelength anomalous diffraction (MAD), which necessitates the incorporation of a heavy atom into the crystal. nih.gov

Mercury is an attractive candidate for this purpose due to its ability to be introduced into nucleic acids with minimal structural perturbation. nih.gov The C5 position of pyrimidine (B1678525) bases (cytosine and uracil) is readily mercurated by treatment with mercury(II) salts. nih.govacs.org This process allows for the creation of organomercury-modified nucleic acids. These modified oligonucleotides can then be crystallized, and the incorporated mercury atom acts as an anomalous scatterer, providing the necessary phase information to determine the crystal structure. nih.gov This application has been a significant, though specialized, use of organomercury chemistry in biochemical research. nih.govnih.gov

Emerging Research Frontiers and Methodological Advancements in Oleato Phenylmercury Studies

Integration of Theoretical and Experimental Approaches in Organomercury Research

Modern research into organomercury compounds, including (Oleato)phenylmercury, increasingly relies on the powerful synergy between theoretical calculations and experimental data. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of these molecules. grafiati.comugm.ac.idresearchgate.net

Theoretical studies on phenylmercury (B1218190) carboxylates, a class to which this compound belongs, have been conducted to understand their structure, bonding, and thermochemistry. miljodirektoratet.no For instance, calculations using the hybrid GGA functional MPW3LYP have provided reliable data on the geometries and vibrational frequencies of these compounds. miljodirektoratet.no These computational models allow for the a priori investigation of electronic structures, offering insights that are often difficult to obtain through experimentation alone. miljodirektoratet.no

Key structural parameters, such as the C-Hg-O bond angle and the Hg-C and Hg-O bond lengths, can be precisely calculated. In various phenylmercury carboxylates, the C-Hg-O angle is consistently found to be around 174°, with minimal variation in the mercury-carbon and mercury-oxygen bond lengths across a series of related compounds. miljodirektoratet.no Furthermore, theoretical models are used to calculate energies of complexation/dissociation and vertical excitation energies, which are crucial for predicting the environmental fate and photochemical behavior of these substances. miljodirektoratet.no The Natural Bond Orbital (NBO) method is another theoretical tool employed to analyze the nature of bonding in organomercury compounds in detail. miljodirektoratet.no

The integration of these theoretical approaches with experimental results from techniques like X-ray crystallography and various forms of spectroscopy provides a more complete and robust understanding of the molecule's behavior. grafiati.comekb.eg This combined approach is essential for accurately predicting the reactivity, stability, and potential interactions of this compound in various systems. ekb.eg

Development of Novel Characterization and Analytical Techniques

The accurate detection and quantification of organomercury compounds like this compound are critical for environmental monitoring and research. smolecule.com Consequently, there is a continuous drive to develop more sensitive, selective, and efficient analytical techniques. A significant trend in this area is the use of hyphenated techniques, which couple the separation power of chromatography with the sensitive detection capabilities of spectroscopy. nih.gov

Recent advancements include the development of a method combining high-performance liquid chromatography (HPLC) with a post-column oxidation (PCO) step followed by cold vapor atomic absorption spectroscopy (CVAAS), termed HPLC-PCO-CVAAS. osti.gov This technique overcomes some of the limitations of older gas chromatography-based methods, which could suffer from poor selectivity and limited sensitivity. osti.gov

Other powerful hyphenated methods evaluated for organomercury analysis include:

Gas Chromatography-Atomic Fluorescence Spectrometry (GC-AFS) nih.gov

Gas Chromatography-Microwave-Induced Plasma Atomic Emission Spectrometry (GC-AES) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov

Both GC-AFS and GC-AES have demonstrated excellent performance, with detection limits in the sub-picogram range (0.02-0.04 pg as Hg) and wide linear ranges. nih.gov While GC-MS is generally less sensitive, it is an indispensable tool for the definitive confirmation of derivatization products. nih.gov

In line with the principles of Green Analytical Chemistry, there is a growing emphasis on miniaturizing and simplifying sample preparation. nih.gov Microextraction techniques are gaining popularity as they reduce the use of hazardous solvents and reagents. nih.gov These methods include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), such as single-drop microextraction (SDME), which are effective for extracting and enriching organomercury compounds from environmental samples, particularly water. nih.gov

Interactive Data Table: Advanced Analytical Techniques for Organomercury Compounds

| Technique | Principle | Typical Detection Limits (as Hg) | Key Advantages |

| HPLC-PCO-CVAAS | Chromatographic separation followed by oxidation of organomercury to Hg(II) and detection by CVAAS. | Not specified in reviewed sources. | Overcomes limitations of older GC methods; improved selectivity. osti.gov |

| GC-AFS | Gas chromatographic separation coupled with atomic fluorescence detection. | 0.02-0.04 pg | Excellent sensitivity; wide linear range. nih.gov |

| GC-AES | Gas chromatographic separation coupled with atomic emission detection in a microwave-induced plasma. | 0.02-0.04 pg | Excellent sensitivity; wide linear range. nih.gov |

| GC-MS | Gas chromatographic separation with mass spectrometric detection. | 30-50 pg | Essential for structural confirmation of derivatives. nih.gov |

| LPME/SPME | Miniaturized extraction/preconcentration using a small volume of solvent or a solid fiber prior to analysis. | Varies with final detection method. | Reduces solvent consumption; aligns with Green Chemistry principles. nih.gov |

Future Directions in Synthetic Chemistry of Organomercury Compounds

The synthesis of organomercury compounds has evolved significantly since the early methods of direct mercuration. smolecule.com Modern synthetic routes for compounds like this compound often involve ligand exchange reactions, such as reacting phenylmercury acetate (B1210297) with sodium oleate (B1233923). smolecule.com

A key future direction lies in the use of organomercury compounds as versatile intermediates in organometallic synthesis through transmetallation reactions. ekb.eglibretexts.org For example, arylmercuric chlorides can react with tellurium tetrabromide (TeBr4) to produce aryltellurium trihalides in high yields, a reaction that is often not feasible through direct telluration of aromatic compounds. ekb.eg This highlights the potential of organomercury precursors in synthesizing a wide array of other organometallic compounds with novel properties. ugm.ac.idekb.eg

Furthermore, this compound and similar compounds have been identified as precursors or catalysts in reactions catalyzed by precious metals like palladium and gold. smolecule.com Future research will likely explore these catalytic applications more deeply, potentially leading to new synthetic methodologies for complex organic molecules.

However, a significant challenge in the field is the inherent toxicity of organomercury compounds. libretexts.org This toxicity drives a search for alternative, less hazardous synthons. libretexts.org Therefore, a major thrust of future synthetic chemistry in this area will likely focus on two divergent paths:

The development of highly specialized applications where the unique reactivity of the Hg-C bond justifies its use, such as in the synthesis of high-value, complex materials or pharmaceuticals where no other method is as effective.

The design of "greener" synthetic routes that minimize waste, improve safety, and perhaps lead to the development of organomercury reagents with reduced toxicity or improved containment strategies.

The continued synthesis of novel organomercury and related organometallic compounds, coupled with advanced characterization and theoretical studies, will remain a dynamic field of research. grafiati.comresearchgate.net

常见问题

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- Use fume hoods for synthesis and handling.

- Monitor airborne mercury levels with atomic absorption spectrometry.

- Provide emergency showers/eye wash stations.

- Conduct pre-exposure medical surveillance (neurological exams, renal function tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。